Dibutyltin dioleate
Description
Structure
2D Structure
Properties
IUPAC Name |
[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFFJJAOMMAGFE-BGSQTJHASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051678 | |
| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13323-62-1, 13323-74-5 | |
| Record name | 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC221307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of Dibutyltin Dioleate
Advanced Synthetic Approaches and Catalytic Enhancements
Mechanistic Insights into Reaction Pathways and Intermediates
The synthesis of dibutyltin (B87310) dioleate, a prominent organotin carboxylate, can be achieved through various reaction pathways, with the esterification reaction between dibutyltin oxide and oleic acid being a principal method. The mechanism of this and related syntheses often involves the formation of key intermediates that dictate the reaction's progress and efficiency.
One common synthetic route involves the reaction of dibutyltin dichloride with oleic acid in the presence of a base, such as sodium ethoxide in ethanol. google.com In this process, the sodium ethoxide serves to neutralize the hydrogen chloride that is formed, driving the reaction towards the formation of dibutyltin dioleate. An alternative approach starts with dibutyltin oxide and oleic acid, which undergo a dehydrating condensation reaction. google.com
In the context of urethane (B1682113) formation, where dibutyltin carboxylates like dibutyltin dilaurate (a close structural analog to this compound) are used as catalysts, mechanistic studies provide valuable insights. It is proposed that the organotin dicarboxylate first reacts with an alcohol to form an alkoxide complex. nih.gov This complex is considered the primary catalytic species. nih.gov The interaction between this alkoxide complex and an isocyanate, through nitrogen coordination, is a crucial step in the catalytic cycle. nih.gov The stability of the intermediates and the activation energies of the transition states determine the preferred reaction pathway. nih.gov It has been shown through computational and experimental studies that the organotin dicarboxylate does not necessarily form a free alkoxide but rather a complex that remains the dominant catalyst. nih.gov The presence of carboxylic acid, which can be formed as an intermediate, can also influence the catalytic process by interacting with the isocyanate. nih.gov
The general reactivity of organotin compounds is influenced by the organic groups attached to the tin atom and the coordination number of the tin center. asianpubs.orgsysrevpharm.org The synthesis of organotin carboxylates often involves the reaction of organotin(IV) chlorides with the sodium salt of the corresponding carboxylic acid. asianpubs.org
Structural Elucidation of this compound and Related Complexes
The determination of the precise molecular structure of this compound and its analogs is crucial for understanding their chemical behavior and reactivity. This is primarily achieved through a combination of spectroscopic techniques and X-ray crystallography.
A suite of spectroscopic methods is employed to confirm the synthesis and purity of this compound and related organotin carboxylates.
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a fundamental tool for characterizing organotin carboxylates. The coordination of the carboxylate group to the tin atom is a key feature. The absence of the characteristic O-H stretching band of the free carboxylic acid and the appearance of new bands associated with the Sn-O bond are indicative of successful complex formation. The position of the carbonyl (C=O) stretching vibration in the IR spectrum can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). bsmiab.org For instance, in a study of dibutyltin diacetate, another organotin dicarboxylate, the IR spectra were instrumental in identifying the asymmetrically chelated structure of the acetate (B1210297) groups. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn NMR, provides detailed information about the structure in solution.
¹H and ¹³C NMR: These techniques are used to confirm the presence of the butyl and oleate (B1233923) moieties in the molecule. The chemical shifts and coupling constants of the protons and carbons in the alkyl chains can be assigned to verify the compound's identity. bsmiab.orgnih.gov
¹¹⁹Sn NMR: This is a particularly powerful technique for probing the coordination environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin center. asianpubs.orgacs.org For example, ¹¹⁹Sn NMR data can help distinguish between four-, five-, six-, or even seven-coordinate tin atoms, providing insights into whether the carboxylate ligands are acting in a monodentate or bidentate fashion in solution. bsmiab.orgacs.orgtandfonline.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can further confirm its structure. tandfonline.com
The table below summarizes the key spectroscopic data for the characterization of organotin carboxylates.
| Spectroscopic Technique | Information Obtained |
| FTIR | Confirmation of carboxylate coordination to tin, identification of functional groups. bsmiab.org |
| ¹H NMR | Verification of the presence and structure of the organic ligands (e.g., butyl and oleate groups). bsmiab.orgnih.gov |
| ¹³C NMR | Complements ¹H NMR in confirming the carbon framework of the organic ligands. bsmiab.orgnih.gov |
| ¹¹⁹Sn NMR | Determination of the coordination number and geometry of the tin atom in solution. asianpubs.orgbsmiab.orgacs.org |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. tandfonline.com |
The coordination chemistry of this compound and related diorganotin(IV) dicarboxylates is diverse, with the tin atom capable of adopting various coordination numbers, commonly ranging from four to seven. bsmiab.orgacs.org This variability is due to the Lewis acidic nature of the tin center, which allows for intra- and intermolecular interactions. acs.org
In the solid state, the structure of diorganotin dicarboxylates can range from discrete monomers to bridged polymers. For example, single-crystal X-ray diffraction studies of related compounds have revealed distorted pentagonal bipyramidal geometries where the tin atom is seven-coordinate. acs.org In such structures, the two butyl groups typically occupy the axial positions, while the equatorial plane is occupied by the oxygen atoms of the carboxylate ligands. acs.orgtandfonline.com
In solution, the coordination number can differ from the solid state. NMR spectroscopy, particularly ¹¹⁹Sn NMR, is crucial for determining the solution-state structure. acs.org The chemical shift can indicate whether the compound exists as a simple tetrahedral monomer or if it forms higher-coordinate species through intramolecular chelation or intermolecular association. tandfonline.com For many diorganotin(IV) dicarboxylates, a fluxional behavior is observed in solution, where there is an equilibrium between different coordination geometries. sysrevpharm.org For dibutyltin dilaurate, a closely related compound, studies have shown that it adopts an asymmetrically chelated structure in solution. nih.gov
The nature of the R groups on the tin atom and the substituents on the carboxylate ligand can significantly influence the resulting molecular structure and any supramolecular aggregation. acs.org Steric hindrance from bulky R groups can prevent the formation of bridged polymeric structures that are observed for compounds with smaller alkyl groups. acs.org
Solubilization and Dispersion Studies of this compound
This compound is generally characterized by its solubility in various organic solvents and its insolubility in water. It is soluble in solvents such as benzene, toluene, carbon tetrachloride, ethyl acetate, chloroform, acetone, and petroleum ether. chemicalbook.com This solubility in nonpolar and moderately polar organic solvents is a key property for its application as a catalyst and stabilizer in various polymer systems. atamanchemicals.com
The dispersion of this compound is particularly relevant in its use as a catalyst for polyurethane production and as a stabilizer in polyvinyl chloride (PVC). chemicalbook.comwikipedia.org In these applications, achieving a fine and uniform dispersion of the organotin compound within the polymer matrix is crucial for its effectiveness.
Studies on the dispersion of nanoparticles in polymer nanocomposite films have shown that the adsorption of polymers onto the surface of the particles can significantly improve their dispersion by preventing aggregation. mdpi.com While this compound is a molecular compound rather than a nanoparticle, the principles of achieving good dispersion are analogous. The compatibility of the oleate chains with the polymer matrix can facilitate a more homogeneous distribution.
In the context of polyurethane dispersions, which are often water-based, the incorporation of catalysts like dibutyltin dilaurate (and by extension, this compound) requires careful formulation to ensure proper dispersion and catalytic activity. researchgate.net In some applications, catalysts are microencapsulated to control their release and improve their dispersion and shelf-life within a resin system. usc.edu
The table below summarizes the solubility characteristics of a related compound, dibutyltin dilaurate, which are expected to be similar to this compound.
| Solvent | Solubility |
| Water | <0.1 g/100 mL at 20 °C usc.edu |
| Methanol | Practically insoluble wikipedia.org |
| Toluene | Soluble sigmaaldrich.com |
| Ethanol | Soluble sigmaaldrich.com |
| Acetone | Soluble chemicalbook.comsigmaaldrich.com |
| Petroleum Ether | Soluble wikipedia.org |
| Benzene | Soluble wikipedia.org |
| Carbon Tetrachloride | Soluble wikipedia.org |
| Organic Esters | Soluble wikipedia.org |
Catalytic Mechanisms and Performance in Polymer Science and Organic Transformations
Catalysis in Silicone Polymerization and Crosslinking
Dibutyltin (B87310) dioleate is a key catalyst in the curing of silicone polymers, particularly in systems that vulcanize at ambient conditions.
The curing of many silicone systems, especially Room Temperature Vulcanizing (RTV) silicones, relies on condensation reactions. uni-wuppertal.de This process involves the crosslinking of silanol-terminated (Si-OH) polymers. jcdr.net The vulcanization, or curing, transforms the liquid or semi-solid silicone into a stable, elastic rubber. uni-wuppertal.de
The catalytic mechanism of organotin compounds like DBTDO in silane (B1218182) condensation involves several steps:
Hydrolysis of the Tin Catalyst : The organotin compound first undergoes hydrolysis with ambient moisture to form an organotin hydroxide (B78521), which is the active catalytic species. adhesivesmag.com
Reaction with Alkoxysilane : The organotin hydroxide then reacts with an alkoxysilane group to create an organotin silanolate. adhesivesmag.com
Condensation and Catalyst Regeneration : This tin silanolate readily reacts with silanol (B1196071) groups on the polymer chains to form the crosslinking siloxane bond (Si-O-Si), regenerating the organotin hydroxide catalyst to continue the cycle. adhesivesmag.comresearchgate.net
The presence of water is essential, as it not only facilitates the initial hydrolysis of the catalyst but also makes silanol groups available for reaction. uni-wuppertal.deresearchgate.net The rate of this crosslinking is a function of both the catalyst's chemical nature and its concentration. sinosil.com
Dibutyltin dioleate, and similar organotin compounds like dibutyltin dilaurate, are widely used as catalysts in both one-component and two-component RTV silicone systems. sinosil.comwikipedia.org These materials cure at room temperature by reacting with atmospheric moisture. wikipedia.orgxysiliconeink.com
One-Component RTVs : These systems cure from the outside in as moisture from the air diffuses into the material. The use of a tin catalyst like DBTDO accelerates this surface cure, allowing for the formation of a quick "skin" which is desirable for many sealant and adhesive applications. sinosil.com
Two-Component RTVs : In these systems, the silicone polymer and the catalyst/crosslinker are packaged separately and mixed just before use. xysiliconeink.com this compound is a common catalyst in condensation cure two-part systems, where it is packaged with one component and initiates rapid curing upon mixing with the silanol-containing polymer and crosslinker. uni-wuppertal.dexysiliconeink.com
The use of DBTDO in RTV silicones is critical for controlling the cure rate and ensuring the development of desired physical properties, such as hardness and elasticity, in the final vulcanized rubber. wikipedia.org These catalyzed systems are employed in a vast array of applications, including sealants, adhesives, coatings, and for making flexible molds. wikipedia.orggoogle.comatamanchemicals.com
The table below summarizes the role of DBTDO in different RTV silicone systems.
| RTV System Type | Role of this compound | Curing Mechanism |
| One-Component | Accelerates moisture-initiated surface cure | Condensation reaction with atmospheric moisture |
| Two-Component | Initiates bulk curing upon mixing of components | Condensation reaction between polymer, crosslinker, and catalyst |
| Information compiled from multiple sources. uni-wuppertal.desinosil.comwikipedia.orgxysiliconeink.com |
Catalysis in Esterification and Transesterification Reactions
This compound also functions as an effective catalyst in the formation of ester bonds through esterification and transesterification reactions.
Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. pressbooks.pub Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. libretexts.org Both reactions are typically reversible and require a catalyst to proceed at a practical rate. pressbooks.pub
Organotin compounds, acting as Lewis acids, are effective catalysts for these reactions. scielo.brrsc.org The most commonly proposed mechanism for tin-catalyzed esterification and transesterification involves the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid or ester. scielo.brresearchgate.net
The steps of this Lewis acid mechanism are generally as follows:
Coordination : The tin catalyst coordinates to the oxygen of the carbonyl group (C=O). scielo.brrsc.org
Electrophilic Activation : This coordination polarizes the carbonyl group, increasing the electrophilicity (positive character) of the carbonyl carbon. scielo.brresearchgate.net
Nucleophilic Attack : The now more electrophilic carbon is more susceptible to nucleophilic attack by the hydroxyl group of the alcohol. scielo.brresearchgate.net
Intermediate Formation : A tetrahedral intermediate is formed. researchgate.netconicet.gov.ar
Product Formation : The intermediate collapses, eliminating water (in esterification) or the original alcohol (in transesterification) to form the new ester product and regenerate the catalyst. researchgate.net
This mechanism is milder than using strong Brønsted acids (like sulfuric acid) and can offer greater selectivity. rsc.org The efficiency of organotin catalysts allows these reactions to be carried out under less harsh conditions.
This compound in Specialized Polymerizations
This compound and its close analogue, dibutyltin dilaurate (DBTDL), are instrumental in catalyzing several specialized polymerization reactions, demonstrating their versatility beyond conventional polyester (B1180765) and polyurethane synthesis.
Dibutyltin catalysts are effective in the synthesis of polyurethanes derived from hydroxyl-terminated macromonomers, such as hydroxyl-terminated polybutadiene (B167195) (HTPB). mdpi.comidemitsu.com HTPB is a liquid telechelic polymer noted for its low-temperature flexibility and hydrolytic stability, making it a valuable precursor for high-performance elastomers. mdpi.comatamanchemicals.com The polymerization involves the reaction of the terminal hydroxyl groups of the HTPB with a di- or poly-isocyanate. idemitsu.com this compound acts as a potent catalyst for this urethane (B1682113) formation (gelling) reaction. mdpi.comgoogle.com The catalytic action significantly accelerates the curing rate. mdpi.com In these formulations, the catalyst is typically used in small quantities, often in parts per hundred of resin (phr).
A representative formulation for a polyurethane elastomer based on HTPB and a modified Methylene Diphenyl Diisocyanate (MDI) using a dibutyltin dilaurate catalyst is shown below. idemitsu.com
Table 2: Representative Formulation for HTPB-based Polyurethane
| Component | Parts by Weight | Reference |
|---|---|---|
| Hydroxyl Terminated Polybutadiene™ | 100 | idemitsu.com |
| Catalyst (Dibutyltin Dilaurate) | 0.05 | idemitsu.com |
| Liquid Modified MDI | 12.3 - 27.8 | idemitsu.com |
| Process Oil (Aroma process oil) | 0 - 100 | idemitsu.com |
Frontal polymerization is a process where a localized reaction zone propagates through a mixture of monomers, driven by the heat generated from an exothermic polymerization. nih.govacs.org This method is energy-efficient as it only requires an initial stimulus (thermal or light) to begin the self-sustaining reaction. acs.org Dibutyltin dilaurate (DBTDL) has been successfully used as a catalyst in the first synthesis of a polyurethane via frontal polymerization. researchgate.net
In these studies, the reaction mixture consisted of 1,6-hexamethylene diisocyanate and ethylene (B1197577) glycol as the monomers, with DBTDL as the catalyst. researchgate.netpojman.com The mechanism involves the DBTDL, a Lewis acid, coordinating to the isocyanate group. nih.gov This coordination activates the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the ethylene glycol, thus initiating the step-growth polymerization to form the polyurethane. nih.gov To control the reaction and extend the pot life of the monomer mixture, an inhibitor like pyrocatechol (B87986) was added. researchgate.netpojman.com A filler such as fumed silica (B1680970) was also used to stabilize the propagating front. researchgate.net This pioneering work demonstrated that stable frontal polymerization of polyurethanes could be achieved with front velocities of less than 1 cm/min. pojman.com
Polyhydroxybutyrate (PHB) is a biodegradable, non-toxic, and biocompatible thermoplastic linear aliphatic polyester produced by bacteria. wikipedia.orgbiosynth.com Its properties make it an attractive renewable component for creating more sustainable polymer systems, such as polyurethane (PU) foams. In the synthesis of PHB-based PU foams, dibutyltin dilaurate (DBTDL) is used as a catalyst to facilitate the reaction between the polyol blend (containing PHB and other polyols like polycaprolactone (B3415563) triol) and a diisocyanate, with water acting as a blowing agent. atamanchemicals.com
The concentration of the DBTDL catalyst has a notable effect on the polymerization kinetics. Research has shown how varying the amount of catalyst impacts key reaction parameters in the formation of these biodegradable foams.
Table 3: Effect of Dibutyltin Dilaurate (DBTDL) Concentration on Polymerization Kinetics of PHB-Based PU Foams
| Catalyst Conc. (wt%) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |
|---|---|---|---|---|
| 0.1 | 25 | 70 | 95 | 100 |
| 0.2 | 22 | 55 | 75 | 80 |
| 0.3 | 20 | 40 | 55 | 60 |
| 0.4 | 18 | 30 | 45 | 50 |
Data derived from graphical representations in scientific literature. atamanchemicals.com
Dibutyltin dilaurate (DBTDL) also functions as a catalyst in the preparation of rigid polyimide (PI) foams. These high-performance materials are known for their excellent thermal stability and flame retardancy. nih.gov In a typical prepolymer method, PI foams are synthesized from starting materials like pyromellitic dianhydride and polyaryl polymethylene isocyanate. nih.gov
In this process, DBTDL is often used in conjunction with a tertiary amine co-catalyst, such as triethanolamine (B1662121) (TEOA). nih.gov The two catalysts have distinct effects on the final properties of the foam. Increasing the concentration of DBTDL has been shown to significantly improve the thermal stability and flame retardancy of the resulting polyimide foam. nih.gov Conversely, increasing the amount of TEOA tends to enhance the mechanical strength and increase the apparent density. nih.gov By carefully adjusting the ratio of these two catalysts, the structure and performance of the PI foams can be tailored to specific application requirements. nih.gov
Table 4: Properties of Polyimide Foams with Varying Catalyst Content
| DBTDL Content (phr) | TEOA Content (phr) | Apparent Density (kg/m³) | Compressive Strength (MPa) | 5% Weight Loss Temp. (°C) |
|---|---|---|---|---|
| 0.5 | 1.0 | 35.4 | 0.22 | 485 |
| 1.0 | 1.0 | 32.1 | 0.20 | 498 |
| 1.5 | 1.0 | 28.5 | 0.18 | 505 |
| 1.0 | 0.5 | 25.6 | 0.15 | 501 |
| 1.0 | 1.5 | 38.7 | 0.25 | 495 |
Data derived from graphical representations in scientific literature. nih.gov
This compound in Fine Chemical Synthesis
The catalytic utility of dibutyltin compounds, including this compound, extends to fine chemical synthesis, where they facilitate various organic transformations such as acylation and condensation reactions. mofanpu.com One specific application is in catalyzing poly-condensation reactions for the formation of organically modified ceramics or hybrid materials. researchgate.net
An example is the use of dibutyltin dilaurate (DBTDL) to catalyze the condensation reaction between tetraethyl orthosilicate (B98303) (TEOS) and the terminal hydroxyl groups of α,ω-polydimethylsiloxane (PDMS). researchgate.net This reaction forms a cross-linked silica network integrated with the flexible PDMS chains, creating a hybrid material. researchgate.net The DBTDL acts as an effective neutral catalyst for this poly-condensation, enabling the formation of the Si-O-Si linkages that constitute the inorganic backbone of the material. researchgate.net This type of catalysis is crucial for producing advanced materials with tailored properties for applications like specialized coatings.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 13323-62-1 (CAS) |
| Dibutyltin dilaurate | 16682738 |
| Polyester Resin (representative monomer: Ethylene terephthalate) | 24436 |
| Polyurethane foam | N/A (Polymer) |
| Methylene Diphenyl Diisocyanate (MDI) | 7570 |
| 1,6-hexamethylene diisocyanate | 8203 |
| Ethylene Glycol | 174 |
| Polyhydroxybutyrate (PHB) | N/A (Polymer) |
| Polyimide Foam (representative monomer: Pyromellitic dianhydride) | 6942 |
| Triethanolamine (TEOA) | 7618 |
| Tetraethyl orthosilicate (TEOS) | 7909 |
| α,ω-Polydimethylsiloxane (PDMS) | 16684179 |
| Pyrocatechol | 289 |
| Lauric Acid | 3893 |
| Dibutyltin oxide | 13185 |
Facilitation of Acylation, Alkylation, and Condensation Reactions
This compound and related organotin compounds serve as effective catalysts for several fundamental organic transformations, including acylation, alkylation, and condensation reactions.
Acylation Reactions: In acylation reactions, such as the esterification of alcohols with acyl chlorides or anhydrides, this compound acts as a Lewis acid catalyst. The catalytic cycle is generally understood to involve the coordination of the carbonyl oxygen of the acylating agent to the tin center. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. The reaction between an acyl chloride and an alcohol, for instance, proceeds through a nucleophilic addition-elimination mechanism where the alcohol attacks the activated carbonyl carbon. chemguide.co.uk While specific studies on this compound are not abundant, the mechanism is analogous to that of other dibutyltin dicarboxylates like dibutyltin dilaurate (DBTDL). The use of a catalyst is crucial for achieving high yields and selectivity under mild conditions. utrgv.edumdpi.com In some cases, dibutyltin oxide is used catalytically for the selective sulfonylation of primary alcohols, where it is believed to form a five-membered chelate intermediate. organic-chemistry.orgresearchgate.net
Alkylation Reactions: Dibutyltin compounds can also catalyze alkylation reactions, such as the Friedel-Crafts alkylation. beilstein-journals.org This reaction involves the alkylation of aromatic rings using alkyl halides or other electrophilic alkylating agents. The role of the organotin catalyst is to function as a Lewis acid, activating the alkylating agent to generate a carbocation or a carbocation-like species, which is then attacked by the electron-rich aromatic ring. beilstein-journals.orgmt.com While strong Lewis acids like aluminum chloride are classic catalysts for this reaction, organotin compounds offer an alternative with potentially different selectivity and milder reaction conditions.
Condensation Reactions: this compound is a particularly effective catalyst for condensation polymerization, a process where monomers join together with the elimination of a small molecule, such as water or an alcohol. podikon.comchembook.orgchandra-asri.comsavemyexams.comsavemyexams.com This is a cornerstone of its application in polymer science. A prime example is in the curing of silicone polymers, where it catalyzes the condensation of silanol groups (Si-OH) to form stable siloxane linkages (Si-O-Si), releasing water in the process. podikon.com This is fundamental to the curing of room-temperature-vulcanizing (RTV) silicones used in sealants and adhesives. core.ac.uk Similarly, in the synthesis of polyesters, it promotes the esterification reaction between dicarboxylic acids and diols. tib-chemicals.com The catalytic mechanism in these condensation reactions generally involves the activation of one of the reacting functional groups by the tin center, facilitating the nucleophilic attack by the other.
Role in Pharmaceutical Intermediate Production
The catalytic properties of dibutyltin compounds are leveraged in the synthesis of complex molecules, including intermediates for pharmaceuticals. One notable example is the use of dibutyltin oxide in the synthesis of analogs of Halichondrin B, a complex marine natural product. google.com A synthetic analog, Eribulin (marketed as Halaven®), is an important anticancer drug. mdpi.com In the synthesis of Eribulin, dibutyltin oxide has been employed as a catalyst to improve the selectivity of reactions such as mono-tosylation of a diol. google.comgoogle.com The use of the dibutyltin catalyst was found to make the process more robust, for instance by reducing the reaction's sensitivity to moisture, and enhancing the operational efficiency by eliminating the need for an azeotropic drying step. google.comgoogle.com This highlights the crucial role that organotin catalysts can play in facilitating key steps in the complex, multi-step synthesis of high-value pharmaceutical compounds.
Catalyst Stability and Durability Research in Diverse Matrices
The stability and durability of a catalyst are critical factors for its industrial application. This compound, like other organotin carboxylates, is subject to deactivation, primarily through hydrolysis.
Hydrolytic Stability: The presence of water in a reaction matrix can lead to the hydrolysis of the ester linkages in this compound, and ultimately to the formation of dibutyltin oxide and oleic acid. This hydrolysis can lead to a decrease in catalytic activity and the formation of insoluble tin oxides. digitellinc.compcimag.com The hydrolytic stability of organotin catalysts is a significant concern, especially in aqueous formulations or in systems where moisture is present. patchamltd.compoliuretanos.com.br For instance, the low hydrolytic stability of stannous octoate makes it unsuitable for pre-blended two-component polyurethane systems. poliuretanos.com.br While specific data for this compound is limited, studies on analogous compounds like dibutyltin diacetate (DBTDA) show it has low hydrolytic stability. usc.eduallhdi.com In contrast, organotin mercaptides generally exhibit better hydrolytic stability than their carboxylate counterparts. galatachemicalsfomrez.com
Thermal Stability: this compound is considered to have good thermal stability, retaining its catalytic effectiveness across a range of processing temperatures. nbinno.com However, at very high temperatures, thermal degradation can occur. Studies on the thermal decomposition of dibutyltin dilaurate (DBTDL) encapsulated in poly(urea-formaldehyde) microcapsules showed a decomposition temperature of 240°C, with the maximum thermal decomposition rate occurring between 250-400°C. usc.edu This suggests that while stable for most polymer curing applications, there is an upper limit to its operational temperature.
Catalyst Deactivation: Besides hydrolysis, other factors can lead to catalyst deactivation. In polyurethane systems, for example, the presence of acidic components can neutralize the catalyst. poliuretanos.com.brgoogle.com The interaction of the catalyst with other components in the formulation can also affect its long-term stability and performance. Research into catalyst deactivation is crucial for optimizing reaction conditions and ensuring the longevity of the catalytic system in various industrial matrices. chandra-asri.compatchamltd.com
Development and Evaluation of Alternative Organometallic and Non-Organotin Catalysts
Due to the toxicological concerns associated with organotin compounds, there has been significant research and development into finding safer and more environmentally benign alternatives. The primary candidates that have emerged are based on bismuth, zirconium, and zinc.
Bismuth-Based Catalysts: Bismuth carboxylates, such as bismuth neodecanoate and bismuth octoate, are among the most promising alternatives to dibutyltin catalysts. pcimag.comresearchgate.netrsc.orgresearchgate.netshepchem.comreaxis.com They are considered to have low toxicity and can be effective catalysts for polyurethane formation and other reactions. pcimag.comrsc.org
Performance Comparison: In many applications, bismuth catalysts can provide performance similar to DBTDL. pcimag.com However, their catalytic activity can be lower, sometimes requiring higher catalyst loading to achieve the same cure rates. researchgate.netreaxis.com The performance of bismuth catalysts can also be more sensitive to the presence of moisture in the formulation compared to DBTDL. researchgate.netresearchgate.net Some studies have shown that combinations of bismuth and zinc or bismuth and lithium carboxylates can enhance catalytic activity, in some cases approaching the activity of DBTDL. rsc.org
Zirconium-Based Catalysts: Zirconium complexes, particularly zirconium acetylacetonate (B107027) [Zr(acac)₄], have also been evaluated as green alternatives to organotin catalysts, especially for polyurethane applications. digitellinc.comacs.orgnsf.govgoogle.com
Performance Comparison: Zirconium catalysts can exhibit excellent catalytic efficiency, in some cases even faster than DBTDL at the same metal concentration, especially at lower temperatures. google.com They can also offer preferential catalysis of the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is advantageous in preventing CO₂ formation (gassing) in polyurethane systems. googleapis.com However, the solubility of some zirconium catalysts in common coating solvents can be poor, and their practical use can be hampered by their sensitivity to hydrolysis. rsc.orggoogle.com Recent research has shown that thermal activation of Zr(acac)₄ during processing can transform it into a more active catalyst. digitellinc.comacs.org
Zinc-Based Catalysts: Zinc carboxylates are another class of non-tin catalysts. pcimag.com They are often used in combination with other metal catalysts, such as bismuth, to modify the cure rate profile. pcimag.com
The table below provides a qualitative comparison of these alternative catalysts with this compound, based on findings for related organotin compounds like DBTDL.
| Catalyst Type | Key Advantages | Key Disadvantages |
| This compound | High catalytic activity, good thermal stability, versatile for many reactions. tib-chemicals.comnbinno.com | Toxicity concerns, moderate hydrolytic stability. pcimag.comusc.edu |
| Bismuth Carboxylates | Low toxicity, environmentally friendlier. pcimag.comrsc.org | Often lower activity than tin catalysts, sensitive to moisture. researchgate.netresearchgate.net |
| Zirconium Complexes | High catalytic efficiency, can be more selective than tin catalysts. google.comgoogleapis.com | Poor solubility in some solvents, sensitivity to hydrolysis. rsc.orggoogle.com |
| Zinc Carboxylates | Low toxicity, can be used to tailor reaction profiles. pcimag.com | Generally used as a co-catalyst, not as a primary replacement. pcimag.com |
The development of these alternative catalysts is driven by increasing regulatory pressure on organotin compounds and a growing demand for more sustainable chemical processes. While no single "drop-in" replacement for this compound exists that matches all its performance characteristics, the ongoing research into bismuth, zirconium, and other metal-based catalysts is providing a toolbox of viable alternatives for various applications.
Toxicological Profiles and Mechanisms of Adverse Biological Action
Absorption, Distribution, Metabolism, and Excretion (ADME) of Dibutyltin (B87310) Compounds
The toxicokinetics of a substance—how it is absorbed, distributed, metabolized, and excreted—are fundamental to understanding its potential for toxicity. fishersci.caatamankimya.com For dibutyltin compounds, these processes determine the amount of the active chemical that reaches target tissues and thus dictate the potential for adverse health effects. fishersci.ca
Organotin compounds can be absorbed through oral, inhalation, and dermal routes, with organotins being more readily absorbed than their inorganic tin counterparts. fishersci.ienih.gov Following absorption, tin can enter the bloodstream, bind to hemoglobin, and subsequently distribute to and accumulate in various organs, primarily the kidney, liver, lung, and bone. fishersci.ienih.gov
The metabolism of dibutyltin compounds is a critical detoxification pathway. The primary metabolic process is dealkylation, which occurs in the liver and is catalyzed by the cytochrome P-450 monooxygenase system. fishersci.ieatamanchemicals.com This process involves the removal of butyl groups from the tin atom. The rate of this metabolism is dependent on the size and number of the alkyl chains, with shorter and fewer chains being dealkylated more rapidly. atamanchemicals.com In rats, dibutyltin is metabolized to monobutyltin (B1198712) and inorganic tin. atamanchemicals.com The resulting alkyl products can be conjugated with glutathione (B108866) and are further metabolized into mercapturic acid derivatives, which are then excreted mainly through urine and feces. fishersci.ie
The bioavailability of these compounds is confirmed by the detection of dibutyltin (as a metabolite of tributyltin) in human liver samples following dietary exposure, indicating that they are absorbed from the gastrointestinal tract. fishersci.caamericanelements.com The disparity between toxicity observed at certain aqueous exposure concentrations versus that seen at specific tissue concentrations underscores the critical role of bioavailability and toxicokinetics in determining the ultimate toxic impact. americanelements.com
A key characteristic of dibutyltin compounds with carboxylate ligands, such as dioleate, diacetate, or dilaurate, is their susceptibility to hydrolysis in biological systems, particularly under acidic conditions. atamanchemicals.com Studies simulating the conditions of the mammalian stomach (pH 1.2 to 2) have demonstrated that dibutyltin compounds like dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO) are rapidly and almost completely hydrolyzed. atamanchemicals.comwikipedia.orgereztech.com This process, which can occur in less than four hours, displaces the carboxylate ligands (e.g., oleate) and results in the formation of dibutyltin dichloride (DBTC) as the primary metabolite. atamanchemicals.comwikipedia.orgereztech.com Therefore, the systemic toxicity of these dibutyltin esters following oral ingestion is largely attributable to the effects of DBTC. ereztech.com
Cellular and Molecular Mechanisms of Toxicity
Dibutyltin compounds exert their toxicity through a variety of cellular and molecular mechanisms. These include the disruption of cellular signaling pathways, interference with key receptors, and the induction of cellular stress responses. fishersci.ie
The regulation of intracellular calcium (Ca²⁺) concentrations is vital for numerous cellular processes, and its disruption is a known mechanism of organotin toxicity. fishersci.iewikipedia.orgamericanelements.comnih.gov Both tributyltin and dibutyltin have been shown to increase cytosolic calcium ions. science.gov This disruption can lead to a cascade of adverse events, including the uncontrolled production of reactive oxygen species and the initiation of apoptosis (programmed cell death). fishersci.ie
Specific research has linked dibutyltin dichloride (DBTC) to effects on calcium signaling. In a rat model of chronic pancreatitis induced by DBTC, there was an increased expression of the α₂δ₁ subunit of high-voltage-activated (HVA) calcium channels in the spinal cord. jst.go.jp Furthermore, in microglia (the primary immune cells of the central nervous system), dibutyltin promotes oxidative stress and the expression of pro-inflammatory mediators, processes in which calcium signaling plays a central role. researchgate.net
| Compound | Finding | System/Model | Reference |
|---|---|---|---|
| Dibutyltin Dichloride (DBTC) | Induces chronic pancreatitis and increases expression of the α₂δ₁ subunit of HVA calcium channels. | Rat spinal cord | jst.go.jp |
| Dibutyltin (DBT) | Promotes oxidative stress and inflammatory responses in which calcium is a key player. | Microglia cells | researchgate.net |
| Dibutyltin (DBT) | Increases cytosolic calcium ion concentrations. | Natural Killer (NK) cells | science.gov |
Organotins are recognized as endocrine disruptors that can interfere with nuclear hormone receptor signaling. wikidata.org These receptors are critical transcription factors that regulate a vast array of physiological processes. nih.govwikipedia.org
One study demonstrated that dibutyltin disrupts the function of the glucocorticoid receptor (GR). fishersci.no It was found to inhibit the binding of ligands to the receptor, thereby blocking its activation. This interference with GR signaling can disturb metabolic functions and the modulation of the immune system, providing a potential explanation for some of the toxic effects of dibutyltin. fishersci.no
In reporter gene assays, dibutyltin diacetate, dichloride, dilaurate, and maleate (B1232345) were all shown to activate PPARγ. wikidata.org This agonistic activity was confirmed in 3T3-L1 preadipocyte cells, where the compounds induced adipogenesis (fat cell differentiation), a process known to be controlled by PPARγ. wikidata.orgwikipedia.org The adipogenic effect was significantly reduced when the cells were co-treated with a specific PPARγ antagonist, confirming that the effect occurs through this receptor. wikidata.orgwikipedia.org Furthermore, the agonistic activity of dibutyltins was eliminated by a specific mutation in the PPARγ receptor that is known to disrupt binding, indicating a direct interaction between the dibutyltin compound and the receptor. wikidata.orgwikipedia.org Dibutyltin dichloride and dilaurate also displayed partial agonism on RXRα, another key nuclear receptor. wikidata.org
| Dibutyltin Compound | Effect on PPARγ | Observed Outcome | Reference |
|---|---|---|---|
| Dibutyltin Diacetate | Partial Agonist | Induced adipogenesis in 3T3-L1 cells | wikidata.orgwikipedia.org |
| Dibutyltin Dichloride | Partial Agonist | Induced adipogenesis in 3T3-L1 cells | wikidata.orgwikipedia.org |
| Dibutyltin Dilaurate | Partial Agonist | Induced adipogenesis in 3T3-L1 cells | wikidata.orgwikipedia.org |
| Dibutyltin Maleate | Partial Agonist | Induced adipogenesis in 3T3-L1 cells | wikidata.orgwikipedia.org |
Impact on Nuclear Hormone Receptors
Retinoid X Receptor (RXR) Modulation
Dibutyltin (DBT) compounds have been identified as modulators of the Retinoid X Receptor (RXR), a key nuclear receptor involved in various physiological processes. nih.gov RXR functions by forming heterodimers with other nuclear receptors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), to regulate gene expression. cuhk.edu.cn
Studies have demonstrated that various forms of dibutyltin act as agonists for RXRα. In transient transfection assays, DBT was shown to activate both human and mouse RXRα. fishersci.caatamankimya.com Specifically, research has identified dibutyltin dichloride and dibutyltin dilaurate as partial agonists of RXRα. nih.gov This agonistic activity is a crucial part of its biological action, as the activation of RXR is involved in processes like adipogenesis (fat cell formation). atamanchemicals.com For instance, the activation of RXR, independent of PPARγ, can commit mesenchymal stem cells to the adipose lineage. atamanchemicals.comnih.gov The ability of DBT to activate the same receptors as the well-studied organotin, tributyltin (TBT), highlights its role as a significant biological modulator. nih.govjst.go.jp
Endocrine Disrupting Potentials and Obesogen Activity
Dibutyltin is classified as an endocrine-disrupting chemical (EDC) and an environmental "obesogen," a term for chemicals that can promote obesity and metabolic disorders. fishersci.caatamankimya.comnih.govjst.go.jp Its endocrine-disrupting capabilities are linked to its interaction with nuclear receptors that regulate metabolic and reproductive health. nih.gov Perinatal exposure to environmentally relevant doses of DBT in animal models has been shown to lead to increased fat storage, demonstrating its obesogenic potential from early life. fishersci.caatamankimya.com The obesogen hypothesis posits that exposure to such chemicals contributes to the rising rates of obesity by disrupting normal metabolic processes. nih.gov
Dibutyltin compounds actively promote adipogenesis, the process of forming mature fat cells from precursor cells. In vitro studies using the 3T3-L1 preadipocyte cell line revealed that dibutyltin diacetate, dibutyltin dichloride, dibutyltin dilaurate, and dibutyltin maleate all induce adipogenesis. nih.gov This differentiation into fat cells was confirmed by the increased expression of key adipogenic marker genes such as Fabp4, Adipoq, and Glut4. nih.gov
The adipogenic effect of DBT extends to multipotent mesenchymal stromal cells (MSCs), which are stem cells that can differentiate into various cell types. DBT promotes adipogenic differentiation and lipid accumulation in both mouse and human MSCs. fishersci.caatamankimya.comnih.gov Furthermore, in vivo studies corroborate these cellular findings. Perinatal exposure of mice to DBT resulted in increased fat storage in adulthood, confirming its role as an inducer of adipogenesis in a complex organism. atamankimya.comjst.go.jp
Table 1: Adipogenesis Induction by Dibutyltin Compounds in Cellular Models
| Compound Group | Cell Model | Observed Effect | Supporting Markers | Citation |
|---|---|---|---|---|
| Dibutyltins (diacetate, dichloride, dilaurate, maleate) | 3T3-L1 preadipocytes | Induced adipogenesis | Upregulation of Fabp4, Adipoq, Glut4 | nih.gov |
| Dibutyltin dichloride | BMS2 murine multipotent stromal cells | Induced adipocyte differentiation | - | nih.gov |
| Dibutyltin (DBT) | Human and Mouse MSCs | Promoted adipogenic differentiation and lipid accumulation | Increased expression of adipogenic genes | fishersci.caatamankimya.comnih.gov |
Dibutyltin compounds have been shown to interfere with critical reproductive processes, notably uterine decidualization, which is the transformation of the uterine lining essential for embryo implantation. nih.govnih.gov Studies in pseudopregnant rats demonstrated that oral administration of dibutyltin dichloride (DBTCl) suppresses this vital decidual cell response. nih.gov This suppression of uterine function is a primary factor in early embryonic loss observed after DBTCl exposure. nih.govcdc.gov
The mechanism behind this anti-decidualization effect is linked to hormonal disruption. DBTCl administration significantly decreases serum progesterone (B1679170) levels, a hormone crucial for establishing and maintaining pregnancy. nih.gov However, DBTCl was found to have no effect on serum estradiol (B170435) levels. nih.gov The critical role of progesterone was confirmed in a study where progesterone administration reversed the suppression of uterine decidualization caused by DBTCl. nih.gov These findings indicate that dibutyltin's reproductive toxicity is mediated, at least in part, by its ability to lower progesterone levels, thereby impairing the uterus's ability to support a pregnancy. nih.govnih.govcdc.gov
Table 2: Effects of Dibutyltin Dichloride (DBTCl) on Reproductive Parameters in Rats
| Parameter | Effect of DBTCl Exposure | Reversibility | Citation |
|---|---|---|---|
| Uterine Decidualization | Significant suppression | Reversed by progesterone administration | nih.gov |
| Serum Progesterone | Significant decrease | - | nih.gov |
| Serum Estradiol | No significant effect | - | nih.gov |
| Embryo Implantation | Pre- and post-implantation loss | - | nih.govcdc.gov |
As an obesogen, dibutyltin exerts significant influence over glucose and lipid metabolism. In vivo studies have shown that perinatal exposure to low doses of DBT leads to decreased glucose tolerance in male mice. fishersci.caatamankimya.com This indicates an impaired ability to manage blood sugar levels, a hallmark of metabolic disease. nih.gov
In addition to affecting glucose homeostasis, DBT directly impacts lipid accumulation and related hormonal signaling. The compound induces lipid accumulation in human and mouse stem cells. fishersci.caatamankimya.com This is accompanied by an increase in circulating levels of leptin, a hormone involved in regulating appetite and energy balance. fishersci.caatamankimya.com These findings highlight that DBT disrupts multiple facets of metabolic health, contributing to a phenotype characterized by increased fat storage and impaired glucose control. atamankimya.com
Non-PPARγ Mediated Mechanisms of Action
While many of the obesogenic effects of dibutyltin are mediated through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), evidence also points toward mechanisms that are independent of this receptor. fishersci.caatamankimya.comnih.gov Most studies confirm that DBT-induced adipogenesis is largely dependent on PPARγ, as the effect is blocked by PPARγ antagonists. fishersci.caatamankimya.comnih.gov
However, research on the parent compound tributyltin (TBT) reveals that organotins can act through alternative pathways. TBT has been shown to commit mesenchymal stem cells (MSCs) to the adipocyte lineage solely through the activation of the Retinoid X Receptor (RXR), a pathway that selective PPARγ activation could not achieve. atamanchemicals.comnih.gov Since RXR is an obligate heterodimeric partner for many nuclear receptors, its activation by organotins like DBT represents a potential PPARγ-independent mechanism for influencing cell fate and promoting adipogenesis. atamanchemicals.comnih.gov This suggests that while the PPARγ pathway is a primary route for DBT's action, its ability to activate RXR provides an alternative mechanism for its obesogenic effects.
Modulation of Enzyme Activities (e.g., Cholinesterases, Glutathione S-transferases)
Dibutyltin compounds have been shown to modulate the activity of several key enzymes involved in detoxification and neurotransmission. Research on dibutyltin dilaurate demonstrated that it reduces the activity of the antioxidant enzymes superoxide (B77818) dismutase and glutathione peroxidase in rat brain tissue. researchgate.net
The effects on glutathione S-transferases (GSTs), a family of enzymes critical for detoxifying xenobiotics, have also been documented. nih.gov In a study involving tilapia fish, exposure to dibutyltin significantly decreased GST activity in the liver, brain, and gills. researchgate.net This is consistent with findings for other organotins, such as tributyltin, which has been shown to inhibit GST in rat hippocampus. researchgate.net
Regarding cholinesterases, enzymes essential for nervous system function, the data are more varied. An in vitro study reported that dibutyltin had no effect on acetylcholinesterase (AChE) activity. jst.go.jp In contrast, a study on tilapia found that dibutyltin exposure led to a significant decrease in AChE activity in the brain, liver, and gills, suggesting potential neurotoxicity through cholinergic system disruption. researchgate.net
Table 3: Summary of Dibutyltin Effects on Enzyme Activities
| Enzyme | Compound | Model System | Observed Effect | Citation |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Dibutyltin | Mouse cerebral cortex (in vitro) | No effect | jst.go.jp |
| Acetylcholinesterase (AChE) | Dibutyltin | Tilapia (in vivo) | Decreased activity | researchgate.net |
| Glutathione S-transferase (GST) | Dibutyltin | Tilapia (in vivo) | Decreased activity | researchgate.net |
| Glutathione Peroxidase | Dibutyltin dilaurate | Rat brain (in vivo) | Decreased activity | researchgate.net |
| Superoxide Dismutase | Dibutyltin dilaurate | Rat brain (in vivo) | Decreased activity | researchgate.net |
Genotoxicity and Mutagenicity Assessments
The genotoxic potential of dibutyltin compounds, including analogues of dibutyltin dioleate, has been evaluated in a variety of testing systems. These assessments are critical for understanding the potential of these chemicals to interact with genetic material and induce mutations or chromosomal damage.
In vitro genotoxicity tests are foundational in toxicological screening. For organotin compounds, these assays provide initial data on their mutagenic and clastogenic (chromosome-damaging) capabilities.
Salmonella/microsome Assay (Ames Test): The Ames test utilizes various strains of Salmonella typhimurium to detect gene mutations. While specific data for this compound is not readily available, studies on related dibutyltin compounds provide relevant insights. In one study testing 14 different organotin compounds, most dibutyltin compounds yielded positive results for mutagenicity in the S. typhimurium TA100 strain without metabolic activation. cdc.gov However, dibutyltin dichloride gave negative results in the TA98 strain. cdc.gov Another analogue, dibutyltin acetate (B1210297), did not appear mutagenic in a large battery of assays but did produce base-pair substitutions in one of the bacterial strains tested. nih.gov This suggests that some dibutyltin compounds can induce point mutations under specific laboratory conditions.
Chinese Hamster Ovary (CHO) Cell Assays: Mammalian cell assays, such as those using Chinese Hamster Ovary (CHO) cells, are employed to detect a broader range of genetic damage, including chromosomal aberrations and gene mutations. nih.gov While specific studies on this compound in CHO cells are not detailed in the provided results, general findings for organotins indicate the potential for chromosomal damage. For instance, tributyltin oxide, a related organotin, was found to induce mutations in CHO cells. nih.gov The genotoxicity of organotins in mammalian cell lines can be influenced by the reactivity of the compound with cellular proteins and DNA. europa.eu
Interactive Data Table: In Vitro Genotoxicity of Dibutyltin Analogues
| Test System | Compound | Result | Metabolic Activation |
| S. typhimurium TA100 | Dibutyltin compounds | Positive | Without S9 |
| S. typhimurium TA98 | Dibutyltin dichloride | Negative | Without S9 |
| Bacterial Strains | Dibutyltin acetate | Generally Negative | Not specified |
| Chinese Hamster Ovary (CHO) Cells | Tributyltin oxide (related organotin) | Positive | Not specified |
The in vivo micronucleus test is a crucial follow-up to in vitro findings, assessing chromosomal damage in a whole organism. kormed.com This test detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. europa.eu Their presence indicates that the test substance may be a clastogen or an aneugen.
For dibutyltin compounds, the data points towards a potential for inducing chromosomal damage in vivo. Dibutyltin dichloride, a key analogue and metabolite, tested positive in an in vivo mouse micronucleus test. canada.ca This finding is significant as it demonstrates that a dibutyltin compound can cause chromosomal damage in the bone marrow cells of a living mammal. This contrasts with some other organotins, like tributyltin oxide, which in two of three in vivo micronucleus tests did not increase the incidence of micronucleated cells in mice. mst.dk
Immunotoxicological Investigations
Dibutyltin compounds are well-documented for their potent immunotoxic effects, particularly targeting the thymus gland. cdc.govcdc.gov The critical health effects identified for dibutyltin dicarboxylate salts, a category that includes this compound, are based on data from analogues like dibutyltin dilaurate (DBTL) and include immunotoxicity as a primary concern. industrialchemicals.gov.au
The hallmark of dibutyltin-induced immunotoxicity is thymic atrophy, characterized by a significant decrease in the number of cortical thymocytes, leading to a reduction in thymus weight. cdc.govcdc.gov This effect suppresses T-cell-mediated immune responses with prolonged exposure. cdc.gov The mechanism involves the suppression of the proliferation of immature thymocytes. cdc.govcdc.gov Studies in rats have shown that dibutyltin compounds are potent thymolytic and immunotoxic agents. nih.gov
Comparative Toxicology of this compound with Other Organotin Species
The toxicity of organotin compounds varies significantly depending on the number and nature of the organic groups attached to the tin atom.
Dibutyltins vs. Trialkyltins (Trimethyltin & Triethyltin): A key distinction lies in their neurotoxic potential. While trimethyltin (B158744) and triethyltin (B1234975) compounds are potent neurotoxicants, di- and tributyltins are considered less potent in this regard. nih.gov The primary targets for dibutyltins are the immune system and the liver (bile duct), whereas the primary target for short-chain trialkyltins is the central nervous system. nih.govinchem.org
Dibutyltins vs. Mono- and Tetra-substituted Organotins: In general, dialkyltin compounds are more toxic than monoalkyltin compounds. inchem.org Tetrabutyltin, for example, did not produce the same skin irritation effects as dibutyltin dichloride in experimental applications. who.int The toxicity generally follows the order: trialkyltins > dialkyltins > monoalkyltins, although this can vary with the specific biological endpoint.
Environmental Fate, Transport, and Ecotoxicological Impact of Dibutyltin Dioleate
Dibutyltin (B87310) dioleate (DBTDO) and its degradation products, primarily the dibutyltin (DBT) cation, are subject to various environmental processes following their release. Their fate, transport, and subsequent impact are determined by their physical-chemical properties and the characteristics of the receiving environmental compartments.
Analytical Methodologies for Detection and Quantification of Dibutyltin Dioleate
The accurate detection and quantification of dibutyltin (B87310) (DBT) compounds, such as dibutyltin dioleate, in various products and environmental matrices are critical for regulatory compliance and risk assessment. Due to the non-volatile nature of ionic organotin compounds, their analysis, particularly by gas chromatography, necessitates meticulous sample preparation and derivatization. Liquid chromatography offers an alternative but also requires careful optimization for sensitive and selective determination.
Future Directions and Emerging Research Avenues for Dibutyltin Dioleate
Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the future of chemical synthesis. hilarispublisher.commanuscriptpoint.com Research in this area is focused on developing more environmentally benign and economically viable methods for producing and utilizing compounds like dibutyltin (B87310) dioleate. hilarispublisher.com Key aspects of these initiatives include:
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org This minimizes waste generation.
Use of Renewable Feedstocks: There is a significant push towards utilizing renewable resources, such as biomass from sugarcane, corn, and wood waste, to produce chemical building blocks. acs.orgnih.gov This reduces reliance on finite petrochemical sources. acs.org
Energy Efficiency: Developing synthetic routes that are less energy-intensive is a core goal of sustainable chemistry. acs.org
Safer Solvents and Reagents: The pursuit of greener synthesis involves replacing hazardous solvents and reagents with more environmentally friendly alternatives. researchgate.net
Exploration of Novel Catalytic Applications Beyond Traditional Polymers
While dibutyltin dioleate and related compounds like dibutyltin dilaurate are well-established catalysts in the production of polyurethanes, silicones, and polyesters, researchers are investigating their potential in other catalytic reactions. researchgate.netborchers.comgoogle.com This includes their use in transesterification reactions, which are crucial for processes like biodiesel production. researchgate.net The ability of tin compounds to act as Lewis acid catalysts opens up possibilities for their application in a variety of organic syntheses. researchgate.net
The development of new catalytic systems often involves modifying the structure of the organotin compound to fine-tune its activity and selectivity for specific reactions. This could lead to the discovery of novel applications in fine chemical synthesis and the production of specialty polymers with unique properties.
Advanced Materials Science Applications
The field of advanced materials science is a fertile ground for exploring new applications of this compound, particularly in the realm of "smart" and sustainable polymers. dst.gov.inscivisionpub.comsustainablemanufacturingexpo.com
Bio-based Polymer Synthesis and Degradation
The synthesis of polymers from renewable resources, or bio-based polymers, is a major focus of sustainable materials science. acs.orgacs.org Dibutyltin compounds, including dibutyltin oxide, have been utilized as catalysts in the synthesis of polyesters from bio-based monomers like oleic diacid and glycerol. acs.org Research in this area aims to create biodegradable and biocompatible materials as alternatives to traditional plastics. researchgate.net For instance, azelaic acid, derived from oleic acid, is a valuable bio-based monomer for creating biodegradable polymers, and dibutyltin (IV) oxide has been used as a catalyst in such syntheses. units.itmdpi.com The use of dibutyltin dilaurate as a catalyst has also been reported in the preparation of bio-based polyurethanes from swine manure bio-resin. thescipub.com
Self-Healing Polymer Systems
A fascinating area of research is the development of self-healing polymers, materials that can autonomously repair damage. nih.gov Dibutyltin compounds can play a role in these systems as catalysts. For example, in some designs, a catalyst like dibutyltin dilaurate is encapsulated and dispersed within a polymer matrix. wiley-vch.de When a crack occurs, the capsules rupture, releasing the catalyst to initiate a polymerization reaction that heals the damage. wiley-vch.deusc.edu This technology has the potential to significantly extend the lifespan of materials in various applications, from coatings to aerospace components. nih.gov
Polymerization in Novel Systems (e.g., Waterborne, UV-Curable)
Waterborne Systems: Growing environmental regulations are driving a shift from solvent-based to waterborne polymer systems to reduce volatile organic compound (VOC) emissions. cureusjournals.com Dibutyltin dilaurate is a commonly used catalyst in the synthesis of waterborne polyurethanes (WPUs). cureusjournals.comfeiplar.com A key challenge in waterborne systems is ensuring the catalyst selectively promotes the reaction between the isocyanate and polyol, rather than the undesirable side reaction with water. reaxis.com Future research will likely focus on developing more selective catalysts for these environmentally friendly systems. reaxis.com
UV-Curable Systems: UV-curable coatings and adhesives offer rapid, energy-efficient curing. miltec.com Dibutyltin dilaurate is used as a catalyst in the synthesis of urethane (B1682113) acrylate (B77674) oligomers, which are key components in some UV-curable formulations. rsc.orgresearchgate.net These systems polymerize quickly upon exposure to UV light. miltec.com Research in this area is exploring the development of new UV-curable materials with tailored properties for applications such as 3D printing of energetic materials. diva-portal.org
In-depth Mechanistic Toxicology and Endocrine Disruptor Research
A critical area of ongoing and future research for this compound is a deeper investigation into its toxicological effects at a molecular level. cam.ac.ukgrc.org While it is known that organotin compounds can be toxic, detailed mechanistic studies are needed to fully understand how they interact with biological systems. nih.gov
Mechanistic Toxicology: This research aims to understand the causal links between exposure to a substance, the initial molecular events it triggers, and the subsequent adverse health outcomes. cam.ac.uk For dibutyltin compounds, this involves studying their effects on specific cellular pathways and processes. Toxicology databases are crucial tools in this research, providing comprehensive data on chemical structures, toxicity, and mechanisms of action. numberanalytics.com
Endocrine Disruptor Research: There is significant concern that some organotin compounds, including dibutyltins, may act as endocrine disruptors. epy.itnih.govniph.go.jp These are chemicals that can interfere with the body's endocrine (hormone) system. Studies have shown that certain dibutyltin compounds can act as partial agonists for PPARγ/RXRα nuclear receptors, which are involved in adipogenesis (fat cell formation). nih.govescholarship.org Further research is needed to fully elucidate the endocrine-disrupting potential of this compound and to assess the associated risks to human health and the environment. nih.govregulations.gov Integrative toxicology approaches, which combine data from various sources, will be key to understanding these complex interactions. ufz.de
Investigation of Gut Microbiome Interactions in Obesogenesis
The gut microbiome, the vast community of microorganisms residing in the digestive tract, is a critical regulator of host metabolism and health. mdpi.com A compelling new direction for research is the investigation of how organotins like this compound interact with the gut microbiome and contribute to obesity, a phenomenon known as obesogenesis. Organotins are considered "obesogens," environmental chemicals that can promote obesity. oup.comresearchgate.net
Studies on the related compound tributyltin (TBT) have provided a strong foundation for this research. TBT exposure in mice has been shown to significantly alter the gut microbiota composition, notably by decreasing the proportion of Bacteroidetes and increasing Firmicutes. nih.gov This shift is associated with increased body weight, fat accumulation, and impaired glucose and insulin (B600854) homeostasis. nih.gov Fecal microbiota transplantation studies have confirmed that the TBT-altered gut microbiome itself can induce these obesity-related phenotypes in recipient mice, providing strong evidence for its causal role. nih.gov
Future research on this compound will likely focus on:
Characterizing specific microbial shifts: Identifying the precise bacterial, fungal, and viral changes in the gut (bacteriome, mycobiome, and virome) following exposure. mdpi.com
Metabolic consequences: Analyzing how these microbial shifts alter the production of key metabolites, such as short-chain fatty acids (SCFAs), which are crucial for regulating host metabolism and inflammation. rsc.orgrsc.org
Host-microbe signaling: Investigating the mechanisms by which microbial metabolites signal to the host to influence adipogenesis (fat cell formation), lipolysis (fat breakdown), and insulin sensitivity. nih.govnih.gov
Dysbiosis and disease: Understanding how organotin-induced gut dysbiosis (imbalance) contributes to the progression of metabolic disorders. mdpi.comnih.gov
This research will provide a novel perspective on the mechanisms of organotin toxicity and could identify the gut microbiome as a therapeutic target to counteract the obesogenic effects of these compounds. nih.gov
Environmental Remediation and Bioremediation Strategies
Given the persistence of organotin compounds in soil and water, developing effective and environmentally friendly remediation strategies is a high priority. researchgate.net While conventional methods like thermal treatment and steam stripping exist, they are often associated with high energy costs. researchgate.net Research is now moving towards more sustainable and cost-effective solutions, particularly bioremediation. frontiertechhub.orgwalshmedicalmedia.com
Bioremediation leverages the metabolic processes of living organisms—such as bacteria, fungi, and plants—to degrade or neutralize contaminants. frontiertechhub.orgmontana.edu This nature-based technology is a promising alternative to harsh chemical or physical methods. frontiertechhub.orgmedcraveonline.com
Key emerging strategies include:
Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specific microbial strains with a known capacity for degrading organotins into a contaminated site. montana.edumedcraveonline.com Genera such as Pseudomonas, Bacillus, and Alcaligenes have shown promise in degrading TBT. mdpi.com Biostimulation, on the other hand, involves adding nutrients (like nitrogen and phosphorus) to stimulate the activity of indigenous microorganisms that can break down the pollutants. montana.edumedcraveonline.com
Phytoremediation: This technique uses plants to absorb, contain, or degrade contaminants. researchgate.netwalshmedicalmedia.com Research into hyperaccumulator plants that can extract organotins from soil and water is a growing field. biocycle.net
Chemical Stabilization: This approach uses amendments to immobilize contaminants in soil and sediment, reducing their bioavailability and toxicity. chalmers.se Recent studies have explored the use of industrial byproducts, such as mining wastes and nanoscale zero-valent iron (nZVI), to degrade and sequester organotins, aligning with circular economy principles. chalmers.se
Surfactant-Enhanced Remediation: This method uses surfactants to increase the solubility of organotin compounds, making them easier to remove from soil and water. nih.gov Studies on dibutyltin dichloride have shown that its solubilization can be significantly enhanced when mixed with other oils and surfactants, suggesting its potential for treating complex contaminant mixtures. nih.gov
Table 1: Comparison of Remediation Strategies for Organotin Contamination
| Strategy | Description | Advantages | Limitations |
|---|---|---|---|
| Bioremediation (e.g., Bioaugmentation, Biostimulation) | Uses microorganisms to metabolize pollutants into less toxic substances. nih.gov | Cost-effective, environmentally friendly, can be performed in-situ. frontiertechhub.orgmedcraveonline.com | Can be slow; effectiveness depends on environmental conditions (pH, temperature) and contaminant concentration. researchgate.netwalshmedicalmedia.com |
| Phytoremediation | Uses plants to absorb and concentrate or degrade contaminants. researchgate.net | Low cost, aesthetically pleasing, provides ecosystem benefits. frontiertechhub.org | Slow process, limited to the root zone, potential for contaminants to enter the food chain. researchgate.netwalshmedicalmedia.com |
| Chemical Stabilization | Adds materials to soil/sediment to immobilize contaminants, reducing their mobility and bioavailability. chalmers.se | Can be applied in-situ, utilizes waste materials (circular economy). chalmers.se | Does not destroy the contaminant; may alter soil properties. |
| Surfactant-Enhanced Remediation | Uses surfactants to increase the solubility and mobility of contaminants for easier removal. nih.gov | Effective for hydrophobic compounds tightly bound to soil. | Cost of surfactants; potential for groundwater contamination if not contained. biocycle.net |
| Thermal Treatment | Uses high temperatures to destroy or volatilize contaminants. researchgate.net | Fast and effective for high concentrations. | High energy cost, destroys soil organic matter, requires excavation (ex-situ). researchgate.net |
The choice of the best strategy depends on factors like the level of contamination, site conditions, and regulatory requirements. researchgate.net Often, a combination of these techniques may provide the most effective solution.
Development of Advanced Monitoring and Analytical Techniques for Environmental Tracking
Accurate and sensitive detection of this compound and other organotins in environmental samples is essential for assessing exposure risk and the efficacy of remediation efforts. inchem.org While established methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful, future research is aimed at creating faster, more cost-effective, and field-deployable techniques. google.comresearchgate.net
Emerging analytical and monitoring technologies include:
Advanced Chromatographic Methods: Techniques like micro-liquid chromatography-electrospray/ion trap mass spectrometry (micro-LC-ES/ITMS) offer high sensitivity for detecting low concentrations of dibutyltin in water and fish tissues. nih.gov The use of derivatization agents can enhance the volatility and detectability of organotins in GC-MS analysis. researchgate.net
Electrochemical Sensors: Non-enzymatic electrochemical sensors are being developed as a rapid, simple, and affordable alternative to traditional methods. nih.gov These sensors rely on the direct electrochemical reaction of the analyte on a modified electrode surface and have shown the potential for extremely low detection limits. nih.gov
Nanopore Sensing: This novel platform uses a biological nanopore, such as α-hemolysin, to detect individual organotin molecules. scielo.br As an analyte passes through the pore, it causes a characteristic blockage in the ionic current, allowing for highly sensitive identification and quantification at nanomolar concentrations. scielo.br
Chromogenic and Fluorescent Sensors: These sensors provide a visual or light-based signal in the presence of organotins. For example, specific dyes have been developed that change color or fluoresce upon binding to organotin compounds, offering a simple and inexpensive strategy for detection in environmental samples. google.comcore.ac.uk
Table 2: Emerging Analytical Techniques for Organotin Detection
| Technique | Principle | Key Advantages | Status |
|---|---|---|---|
| Micro-LC-ES/ITMS | Combines micro-liquid chromatography with electrospray ion trap mass spectrometry for separation and detection. nih.gov | High sensitivity and specificity for various matrices (water, tissue). nih.gov | In use for research and monitoring. |
| Non-Enzymatic Electrochemical Sensors | Direct electrochemical oxidation/reduction of the analyte on a specially designed electrode surface. nih.gov | Rapid, low-cost, portable, high sensitivity. nih.gov | Under development; promising results in laboratory settings. |
| Nanopore Sensing | Detects transient blockages in ionic current as single molecules pass through a nanopore. scielo.br | Extremely high sensitivity (sub-nanomolar), potential for single-molecule detection. scielo.br | Research and development stage. |
| Chromogenic/Fluorescent Sensors | A chemical sensor molecule changes color or emits light upon binding with the target organotin. core.ac.uk | Simple, inexpensive, allows for rapid visual screening. google.comcore.ac.uk | Development and proof-of-concept stage. |
The development of these advanced techniques will enable more effective environmental tracking, helping to identify contamination hotspots, monitor the fate and transport of dibutyltin compounds, and ensure the protection of ecosystems and human health.
Q & A
Q. How should researchers address reviewer critiques about incomplete mechanistic data in this compound studies?
- Methodological Answer : Revise manuscripts to include supplemental mechanistic experiments (e.g., TEM for nanoparticle formation in catalytic applications). Justify limitations (e.g., computational resource constraints) and propose future work. Avoid defensive responses; instead, cite prior studies with analogous methodologies .
Q. What are best practices for visualizing conflicting catalytic performance data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
